molecular formula C7H12O3S2 B1366422 Ethyl 2-(ethoxycarbonothioylthio)acetate CAS No. 3278-34-0

Ethyl 2-(ethoxycarbonothioylthio)acetate

Cat. No. B1366422
CAS RN: 3278-34-0
M. Wt: 208.3 g/mol
InChI Key: RKRYBQILCOFTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(ethoxycarbonothioylthio)acetate is a chemical compound with the molecular formula C7H12O3S2 . It has a molecular weight of 208.3 g/mol . The IUPAC name for this compound is ethyl 2-ethoxycarbothioylsulfanylacetate .


Synthesis Analysis

The synthesis of Ethyl 2-(ethoxycarbonothioylthio)acetate has been described in the literature . The compound was purified on silica gel (95/5 PE / EtOAc) to afford the desired compound as a yellow oil .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(ethoxycarbonothioylthio)acetate can be represented by the InChI string: InChI=1S/C7H12O3S2/c1-3-9-6 (8)5-12-7 (11)10-4-2/h3-5H2,1-2H3 . The Canonical SMILES for this compound is CCOC (=O)CSC (=S)OCC .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(ethoxycarbonothioylthio)acetate are not detailed in the search results, the compound has been used in the living/controlled radical copolymerization of chlorotrifluoroethylene and N-vinylpyrrolidone .


Physical And Chemical Properties Analysis

Ethyl 2-(ethoxycarbonothioylthio)acetate has a topological polar surface area of 92.9 Ų and a complexity of 159 . It has a rotatable bond count of 7 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Polymer Chemistry Applications

Ethyl 2-(ethoxycarbonothioylthio) acetate plays a significant role in polymer chemistry. It has been used in the living/controlled radical copolymerization of hexafluoropropylene and butyl vinyl ether at room temperature under 60Co γ-ray irradiation. This process leads to the creation of fluorinated polymers end-capped with a fluoroalkyl sulfonic acid group, demonstrating its utility in synthesizing specialized polymer materials (Wang et al., 2013).

Organic Synthesis

In the field of organic synthesis, ethyl 2-(ethoxycarbonothioylthio)acetate is used as a precursor or intermediate in various chemical reactions. For instance, it has been involved in the synthesis of Ethyl (Z)-2-Methoxyimino-2-(2-aminothiazo-4-yl) Acetate, where improvements in the synthesis process have led to simplified operations and reduced production costs (L. Jing, 2003). Moreover, it serves as a synthetic equivalent for ethoxycarbonylnitrile oxide and is integral in producing isoxazole- and isoxazoline-3-carboxylic acids and their esters, showcasing its versatility in organic compound synthesis (Kislyi et al., 1994).

Chemical Synthesis Improvements

The chemical properties of ethyl 2-(ethoxycarbonothioylthio)acetate have facilitated improvements in various synthesis processes. For example, the synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate achieved high yields under optimized conditions, demonstrating the compound's role in enhancing chemical production efficiency (Wang Yu-huan, 2008).

properties

IUPAC Name

ethyl 2-ethoxycarbothioylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S2/c1-3-9-6(8)5-12-7(11)10-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRYBQILCOFTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(=S)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466141
Record name ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(ethoxycarbonothioylthio)acetate

CAS RN

3278-34-0
Record name ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(ethoxycarbonothioylthio)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(ethoxycarbonothioylthio)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(ethoxycarbonothioylthio)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(ethoxycarbonothioylthio)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(ethoxycarbonothioylthio)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(ethoxycarbonothioylthio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.